N-ethyl-2-(3-formyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
N-ethyl-2-(3-formyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core with a formyl group at the 3-position, an N-ethyl group, and an N-(3-methylphenyl)acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-formyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized via Fischer indole synthesis.
Formylation: The indole core can be formylated at the 3-position using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
N-alkylation: The indole nitrogen can be alkylated with ethyl iodide or ethyl bromide in the presence of a base.
Acylation: The final step involves acylation with 3-methylphenylacetyl chloride to introduce the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-formyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The formyl group may participate in hydrogen bonding or covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the 3-methylphenyl group.
N-ethyl-2-(1H-indol-1-yl)-N-(3-methylphenyl)acetamide: Lacks the formyl group.
N-ethyl-2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the formyl group and the N-(3-methylphenyl)acetamide moiety in N-ethyl-2-(3-formyl-1H-indol-1-yl)-N-(3-methylphenyl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-ethyl-2-(3-formylindol-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(17-8-6-7-15(2)11-17)20(24)13-21-12-16(14-23)18-9-4-5-10-19(18)21/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
YBJUEEITRYLBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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